molecular formula C12H13N5O2 B12475138 N-(3,5-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

N-(3,5-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B12475138
M. Wt: 259.26 g/mol
InChI Key: FSDBYRVDEBKQHA-UHFFFAOYSA-N
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Description

N4-(3,5-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a nitro group at the 5-position and an N4-(3,5-dimethylphenyl) group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.

Properties

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

4-N-(3,5-dimethylphenyl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C12H13N5O2/c1-7-3-8(2)5-9(4-7)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16)

InChI Key

FSDBYRVDEBKQHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-dimethylphenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 3,5-dimethylphenylamine with a pyrimidine derivativeThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

N4-(3,5-dimethylphenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

N4-(3,5-dimethylphenyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of N4-(3,5-dimethylphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the pyrimidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-2,4-dinitrophenylamine
  • 3,5-dimethylphenyl-4,6-diaminopyrimidine
  • N-(3,5-dimethylphenyl)-5-nitro-2,4-diaminopyrimidine

Uniqueness

N4-(3,5-dimethylphenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both the nitro group and the 3,5-dimethylphenyl group allows for unique interactions with biological targets, making it a valuable compound for various applications .

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